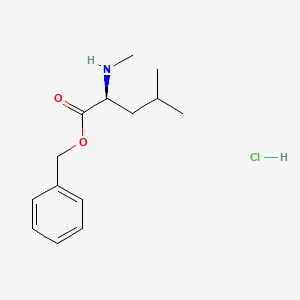![molecular formula C14H17N B8112624 1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)
1'H-Spiro[cyclohexane-1,4'-quinoline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1H-quinoline-4,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where a quinoline ring is fused to a cyclohexane ring through a single spiro atom. Spiro compounds are known for their three-dimensional architecture, which imparts unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-quinoline-4,1’-cyclohexane] typically involves multi-step reactions. One common method is the cyclization of quinoline derivatives with cyclohexanone under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spiro compounds often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Spiro[1H-quinoline-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have diverse chemical and biological properties .
科学的研究の応用
Chemistry
In chemistry, spiro[1H-quinoline-4,1’-cyclohexane] is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, spiro compounds are studied for their potential as enzyme inhibitors and receptor modulators. The three-dimensional structure of spiro[1H-quinoline-4,1’-cyclohexane] allows it to interact with biological targets in unique ways .
Medicine
Spiro[1H-quinoline-4,1’-cyclohexane] and its derivatives are investigated for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, spiro compounds are used in the development of new materials, including polymers and advanced composites. The unique properties of spiro[1H-quinoline-4,1’-cyclohexane] contribute to the development of materials with enhanced mechanical and thermal properties .
作用機序
The mechanism of action of spiro[1H-quinoline-4,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- Spiro[indole-3,1’-cyclohexane]
- Spiro[oxindole-3,1’-cyclohexane]
- Spiro[pyrrolidine-3,1’-cyclohexane]
Uniqueness
Spiro[1H-quinoline-4,1’-cyclohexane] is unique due to its quinoline ring, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. The presence of the quinoline ring enhances its potential for biological activity and its utility in synthetic chemistry .
特性
IUPAC Name |
spiro[1H-quinoline-4,1'-cyclohexane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-4-8-14(9-5-1)10-11-15-13-7-3-2-6-12(13)14/h2-3,6-7,10-11,15H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCVGWHZRMIXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B8112559.png)

![Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B8112571.png)

![[1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B8112584.png)
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)


![(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid](/img/structure/B8112620.png)

